molecular formula C8H11ClN2 B14838030 2-(5-Chloro-3-methylpyridin-2-YL)ethanamine

2-(5-Chloro-3-methylpyridin-2-YL)ethanamine

Cat. No.: B14838030
M. Wt: 170.64 g/mol
InChI Key: OLCFCXNPGOBTHQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-methylpyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-methylpyridin-2-yl)ethanamine typically involves the reaction of 5-chloro-3-methylpyridine with ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-methylpyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloro-3-methylpyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-methylpyridin-2-yl)ethanamine
  • 2-(5-Chloro-2-methylpyridin-3-yl)ethanamine
  • 2-(5-Chloro-4-methylpyridin-2-yl)ethanamine

Uniqueness

2-(5-Chloro-3-methylpyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group at specific positions on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(5-chloro-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

OLCFCXNPGOBTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CCN)Cl

Origin of Product

United States

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